N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to the specified chemical have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas were synthesized and tested for in vitro activity against organisms like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans, showcasing their potential in developing antimicrobial agents (N. Thanh & N. T. Mai, 2009).
Antitumor Agents
Novel antifolates have been designed, synthesized, and evaluated as antitumor agents, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment. These compounds demonstrated dual inhibitory activity against dihydrofolate reductase and thymidylate synthase, marking them as promising candidates for cancer therapy (A. Gangjee, Xin Lin, R. Kisliuk, & J. McGuire, 2005).
Bioactivation and Oxidative Products
The bioactivation of compounds containing phenyl acetylene groups by cytochrome P450 enzymes has been studied, revealing insights into drug metabolism and the formation of oxidative products. This research can contribute to understanding the metabolic pathways of similar compounds and their interactions within biological systems (R. Subramanian, J. Tam, Divesh Aidasani, D. Reid, & G. Skiles, 2011).
Anti-Inflammatory Activity
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, providing a foundation for the development of new anti-inflammatory drugs. Some compounds exhibited moderate activity, suggesting the potential of pyrimidine scaffolds in creating effective anti-inflammatory agents (S. Bahekar & D. Shinde, 2004).
Antimicrobial Activity
The synthesis of thienopyrimidines and their evaluation for antimicrobial activity have been explored, indicating the role of these compounds in addressing bacterial and fungal infections. This research supports the exploration of thienopyrimidines as potential antimicrobial agents (Bothaina Abdel-Fattah, M. M. Kandeel, Maha Abdel-Hakeem, & Z. Fahmy, 2006).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14(26)15-7-9-16(10-8-15)23-20(27)13-30-21-18-5-2-6-19(18)25(22(28)24-21)12-17-4-3-11-29-17/h7-10,17H,2-6,11-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFGXTAAWKNOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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